molecular formula C13H16O2Te B12639498 Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate CAS No. 920977-30-6

Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate

Katalognummer: B12639498
CAS-Nummer: 920977-30-6
Molekulargewicht: 331.9 g/mol
InChI-Schlüssel: IIVXEBUJQSMRNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate is a chemical compound that belongs to the class of tellurophenes, which are heterocyclic compounds containing tellurium

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate typically involves the reaction of 5-butyltellurophene with ethyl propiolate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for bulk production, and implementing purification techniques such as recrystallization or chromatography to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides.

    Reduction: The compound can be reduced to form tellurium hydrides.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of tellurium oxides.

    Reduction: Formation of tellurium hydrides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex tellurophene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Wirkmechanismus

The mechanism of action of Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate involves its interaction with molecular targets and pathways in biological systems. The tellurium atom in the compound can form bonds with various biomolecules, potentially disrupting their normal functions. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate
  • Ethyl 3-(5-methyltellurophen-2-yl)prop-2-ynoate
  • Ethyl 3-(5-ethyltellurophen-2-yl)prop-2-ynoate

Uniqueness

Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate is unique due to the presence of the butyl group attached to the tellurophene ring. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

920977-30-6

Molekularformel

C13H16O2Te

Molekulargewicht

331.9 g/mol

IUPAC-Name

ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate

InChI

InChI=1S/C13H16O2Te/c1-3-5-6-11-7-8-12(16-11)9-10-13(14)15-4-2/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

IIVXEBUJQSMRNR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C([Te]1)C#CC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.